1,3,4,6,8-Pentachlorodibenzofuran

Description

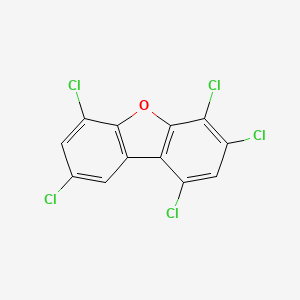

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,4,6,8-pentachlorodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKIAYPRHYHYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232568 |

Source

|

| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-55-6 |

Source

|

| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME6P0421KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Physicochemical and Analytical Profiling of 1,3,4,6,8-Pentachlorodibenzofuran (PeCDF)

Executive Summary

Polychlorinated dibenzofurans (PCDFs) are a prominent class of persistent organic pollutants (POPs) characterized by high environmental stability and lipophilicity[1]. Within toxicological research and drug safety profiling, the congener 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF) is heavily utilized as an analytical reference standard and a comparative structural model. Unlike its highly toxic 2,3,7,8-substituted counterparts, 1,3,4,6,8-PeCDF exhibits distinct spatial geometry that significantly alters its receptor binding affinity[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological mechanisms, and the self-validating analytical protocols required for its precise quantification.

Physicochemical Properties and Molecular Causality

The physical and chemical properties of 1,3,4,6,8-PeCDF dictate its behavior in biological systems, its environmental persistence, and the parameters required for its extraction. The presence of five chlorine atoms on the dibenzofuran backbone imparts extreme lipophilicity and resistance to metabolic degradation[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Causality / Significance |

| Chemical Formula | C₁₂H₃Cl₅O | Determines the base molecular weight and isotopic distribution[4]. |

| Monoisotopic Mass | 337.8626 Da | Critical for exact mass targeting in High-Resolution Mass Spectrometry (HRMS) to avoid isobaric interferences[4]. |

| Molecular Weight | ~340.42 g/mol | Used for standardizing molar concentrations in dosing and calibration studies[5]. |

| Melting Point | 204 °C | The high melting point reflects strong intermolecular π−π stacking and crystal lattice stability[6]. |

| Physical State | Colorless crystals | Solid at ambient temperatures; requires non-polar solvents (e.g., nonane, toluene) to maintain stable standard solutions[5][6]. |

| Lipophilicity | Highly Lipophilic | Drives partitioning into lipid-rich tissues and necessitates aggressive organic extraction methodologies[7][8]. |

Molecular Toxicology: The AhR Signaling Pathway

In drug development and toxicology, off-target activation of the Aryl hydrocarbon Receptor (AhR) is a major liability. Toxicity in the PCDF family is primarily mediated through this cytosolic receptor.

The binding affinity of a PCDF congener is highly dependent on the spatial arrangement of its chlorine atoms. Congeners substituted at the lateral 2, 3, 7, and 8 positions perfectly occupy the AhR binding pocket, leading to maximal receptor activation, heterodimerization with ARNT, and subsequent CYP1A1 enzyme induction[2].

Causality of Reduced Toxicity in 1,3,4,6,8-PeCDF: 1,3,4,6,8-PeCDF lacks chlorines at the critical 2 and 7 positions, while possessing bulky chlorines at the 1, 4, 6, and 8 positions. This specific substitution pattern creates severe steric hindrance, preventing optimal thermodynamic alignment within the AhR ligand-binding domain. Consequently, 1,3,4,6,8-PeCDF exhibits a substantially lower Toxic Equivalency Factor (TEF) compared to 2,3,7,8-PeCDF, making it a valuable negative control in receptor-binding assays[2].

Fig 1: AhR-mediated signaling pathway and CYP1A1 induction by PeCDF.

Analytical Methodology: Isotope Dilution HRGC/HRMS

Accurate quantification of 1,3,4,6,8-PeCDF requires overcoming severe matrix interferences and resolving the analyte from dozens of other PCDF isomers. EPA Method 1613B is the authoritative standard for this application, utilizing High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS)[7][8][9].

The Self-Validating System: Isotope Dilution

Trustworthiness in ultra-trace analysis is achieved through isotope dilution . By spiking the sample with a known amount of ¹³C₁₂-labeled PeCDF prior to any extraction, the method becomes self-validating. Any physical loss of the native 1,3,4,6,8-PeCDF during aggressive cleanup, or any signal suppression in the mass spectrometer, is proportionally mirrored by the labeled surrogate. The final quantification relies on the ratio of native-to-isotope signals, ensuring absolute accuracy regardless of matrix effects[8][9].

Step-by-Step Experimental Protocol

-

Sample Preparation & Surrogate Spiking:

-

Action: Homogenize the biological or environmental matrix and spike with a standardized mixture of ¹³C₁₂-labeled PCDF internal standards[8].

-

Causality: Establishes the baseline for isotope dilution recovery correction before any chemical manipulation occurs.

-

-

Soxhlet Extraction:

-

Action: Extract the matrix using toluene or dichloromethane (DCM) in a Soxhlet apparatus for 16–24 hours[8].

-

Causality: The extreme lipophilicity of PeCDF requires continuous, high-temperature solvent reflux to disrupt matrix-analyte binding and partition the furans into the organic phase.

-

-

Orthogonal Column Cleanup:

-

Action: Pass the extract sequentially through acid/base-modified silica gel, followed by an activated carbon column[7].

-

Causality: The acidic silica gel oxidizes and destroys bulk biogenic lipids. The carbon column exploits the planar geometry of PCDFs; planar molecules bind tightly via π−π interactions, allowing non-planar interferences (like bulky PCBs or lipids) to be washed away before the PCDFs are eluted with toluene.

-

-

HRGC Separation:

-

Action: Inject the concentrated extract onto a high-resolution capillary column (e.g., DB-5ms or specialized Si-Arylene columns)[10][11].

-

Causality: Chromatographic resolution is mandatory to separate 1,3,4,6,8-PeCDF from other pentachloro-isomers (e.g., 1,2,3,7,8-PeCDF) that share the exact same mass and cannot be differentiated by the mass spectrometer alone[10].

-

-

HRMS Detection & Quantification:

-

Action: Analyze using a magnetic sector mass spectrometer in Selected Ion Monitoring (SIM) mode at a resolving power of ≥ 10,000[8][12].

-

Causality: High resolving power differentiates the exact monoisotopic mass of 1,3,4,6,8-PeCDF ( m/z 337.8626) from isobaric matrix contaminants (e.g., chlorinated diphenyl ethers), ensuring peak purity and absolute identification[4][12].

-

Fig 2: EPA Method 1613B HRGC/HRMS analytical workflow for PeCDF.

References

-

EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. NEMI.gov. Available at: [Link]

-

Dioxin Databases, Methods and Tools. US EPA. Available at: [Link]

-

Applying Comprehensive Analysis to EPA Method 1613B Samples. Spectroscopy Online. Available at:[Link]

-

1,3,4,6,8-pentachlorodibenzofuran (C12H3Cl5O). PubChemLite. Available at:[Link]

-

Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. US EPA / well-labs.com. Available at:[Link]

-

Polychlorinated dibenzofurans. Wikipedia. Available at: [Link]

-

1,3,4,6,8-Pentachlorodibenzofuran. T3DB. Available at: [Link]

-

Multivariate quantitative structure-activity relationships for polychlorinated dibenzo-p-dioxins and dibenzofurans. Oxford University Press. Available at: [Link]

-

Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans. ResearchGate. Available at:[Link]

-

POLYCHLORINATED DIBENZO-p-DIOXINS AND POLYCHLORINATED DIBENZOFURANS. MEGA. Available at: [Link]

-

GC-MS/MS analysis of Tetra through Octa Dioxins and Furans on ZebronTM ZB-Dioxin GC column. Phenomenex. Available at:[Link]

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mega.mi.it [mega.mi.it]

- 4. PubChemLite - 1,3,4,6,8-pentachlorodibenzofuran (C12H3Cl5O) [pubchemlite.lcsb.uni.lu]

- 5. isotope.com [isotope.com]

- 6. T3D2195 [t3db.ca]

- 7. NEMI Method Summary - 1613B [nemi.gov]

- 8. well-labs.com [well-labs.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

1,3,4,6,8-Pentachlorodibenzofuran: AhR Binding Affinity and Analytical Utility in High-Resolution Mass Spectrometry

Abstract: In the landscape of polyhalogenated aryl hydrocarbons (PHAHs), the aryl hydrocarbon receptor (AhR) binding affinity dictates both the toxicological profile and the regulatory framework of a compound. While drug development and environmental toxicology predominantly focus on potent AhR agonists (e.g., 2,3,7,8-TCDD), understanding the structural basis of non-binders is equally critical. 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF) is a non-2,3,7,8-substituted congener that exhibits negligible AhR affinity[1]. However, this exact lack of toxicity, combined with its specific physicochemical properties, makes it an indispensable analytical marker in High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[2]. This whitepaper explores the structure-activity relationship (SAR) causing its AhR binding failure and details the self-validating protocols where it serves as a critical chromatographic boundary.

Structural Biology: The Causality of AhR Binding Failure

The aryl hydrocarbon receptor (AhR) is a ligand-dependent basic helix-loop-helix-PAS transcription factor. In its unliganded state, AhR resides in the cytosol complexed with HSP90, XAP2, and p23[3]. Activation requires the ligand to fit precisely into the PAS-B binding pocket, which is highly optimized for planar, hydrophobic molecules with dimensions of approximately 14 × 12 × 5 Å.

The Steric Penalty of Non-Lateral Substitution

The binding affinity of polychlorinated dibenzofurans (PCDFs) is strictly governed by the position of chlorine atoms. Congeners substituted at the lateral positions (2, 3, 7, and 8) maximize van der Waals interactions within the PAS-B pocket, stabilizing the ligand-receptor complex and triggering the shedding of HSP90[4].

1,3,4,6,8-PeCDF possesses chlorines at the 1, 4, 6, and 8 positions. This configuration introduces severe steric hindrance:

-

Peri-Position Clashes: Chlorines at the 1 and 8 positions (peri positions) clash with the amino acid residues lining the entrance of the AhR binding pocket.

-

Loss of Coplanarity: The bulky electron clouds of adjacent chlorines (e.g., at the 3 and 4 positions) force the dibenzofuran backbone to distort slightly out of strict planarity, increasing the thermodynamic penalty for pocket insertion.

-

Absence of Lateral Anchors: The lack of chlorines at the 2 and 7 positions deprives the molecule of the critical halogen bonds required to anchor the ligand deep within the PAS-B domain.

Consequently, 1,3,4,6,8-PeCDF cannot induce the conformational change required for AhR to translocate to the nucleus, heterodimerize with the AhR Nuclear Translocator (ARNT), and bind to Xenobiotic Response Elements (XREs)[5].

Mechanistic failure of 1,3,4,6,8-PeCDF to efficiently activate the AhR-ARNT-XRE signaling pathway.

Quantitative Data: Comparative AhR Affinity and TEF Values

Because 1,3,4,6,8-PeCDF fails to activate the AhR pathway, it does not induce downstream toxicological effects such as CYP1A1 expression, immunosuppression, or tumor promotion[6]. The World Health Organization (WHO) utilizes a Toxic Equivalency Factor (TEF) system to assess the risk of dioxin-like compounds, anchoring the scale to 2,3,7,8-TCDD (TEF = 1.0)[7]. Non-2,3,7,8-substituted congeners like 1,3,4,6,8-PeCDF are explicitly excluded from this scheme (assigned a TEF of 0) due to their lack of relevant AhR binding[1].

Table 1: Structure-Activity Relationship and TEF Comparison of Selected Congeners

| Congener | Substitution Pattern | Relative AhR Binding Affinity | WHO 2005 TEF | Primary Application in Science |

| 2,3,7,8-TCDD | Lateral (Full) | 1.0 (Reference) | 1.0 | Toxicological Reference Std. |

| 2,3,4,7,8-PeCDF | Lateral (Full) + 1 Asym. | ~0.5 | 0.3 | Target Analyte / Risk Assessment |

| 1,2,3,7,8-PeCDF | Lateral (Full) + 1 Asym. | ~0.05 | 0.03 | Target Analyte / Risk Assessment |

| 1,3,4,6,8-PeCDF | Peri/Non-lateral | < 0.0001 | 0.0 | Analytical Window Marker |

Analytical Utility: The Role of 1,3,4,6,8-PeCDF in HRGC/HRMS

The negligible toxicity of 1,3,4,6,8-PeCDF is precisely what makes it highly valuable. In environmental analysis and drug impurity profiling, regulatory methods (such as EPA Method 8290A and EPA 1613) require the quantification of highly toxic 2,3,7,8-substituted congeners at part-per-quadrillion (ppq) levels[8].

To achieve this, mass spectrometers must scan specific exact masses within narrow retention time "windows." 1,3,4,6,8-PeCDF is the first-eluting pentachlorinated dibenzofuran on standard 5% phenyl-methylpolysiloxane (e.g., DB-5) capillary columns [2][9]. By injecting a standard mixture containing 1,3,4,6,8-PeCDF, analysts define the exact start of the PeCDF chromatographic window. Because it is non-toxic, it can be handled safely in high concentrations to calibrate instruments without contaminating the laboratory with potent AhR agonists.

HRGC/HRMS workflow utilizing 1,3,4,6,8-PeCDF to define the PeCDF chromatographic retention window.

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to empirically validate the lack of AhR binding for 1,3,4,6,8-PeCDF, followed by the protocol for utilizing it in HRGC/HRMS system validation.

Protocol A: In Vitro Validation of AhR Binding Affinity (CALUX Bioassay)

The Chemically Activated LUciferase eXpression (CALUX) assay provides a self-validating system to measure AhR-mediated transcriptional activation.

-

Cell Culture Preparation: Seed recombinant mouse hepatoma cells (H4IIE) stably transfected with an AhR-responsive luciferase reporter plasmid into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

-

Standard Curve Generation: Prepare a serial dilution of 2,3,7,8-TCDD (0.1 pM to 1000 pM) in DMSO to establish the maximum efficacy ( Emax ) and EC50 of the AhR pathway.

-

Test Compound Dosing: Prepare a parallel dilution series of 1,3,4,6,8-PeCDF (10 pM to 10,000 nM) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Exposure: Aspirate the media from the 96-well plates and replace it with the dosed media. Incubate for 24 hours.

-

Lysis and Detection: Remove the media, wash cells with PBS, and add 30 µL of cell lysis buffer. Add 100 µL of luciferin substrate to each well.

-

Quantification: Immediately read the luminescence using a microplate luminometer.

-

Data Interpretation: Calculate the relative response. 1,3,4,6,8-PeCDF will fail to reach 10% of the TCDD Emax even at micromolar concentrations, empirically validating its lack of AhR binding affinity.

Protocol B: HRGC/HRMS Window Definition (Based on EPA Method 8290A)

This protocol establishes the self-validating chromatographic boundaries required before running unknown samples[2].

-

Instrument Setup: Equip the GC with a 60 m × 0.25 mm ID × 0.25 µm film thickness DB-5 (or equivalent 5% phenyl) capillary column. Interface with a high-resolution mass spectrometer operating at a resolving power of ≥10,000 (10% valley definition).

-

Standard Preparation: Prepare a Window Defining Mixture (WDM) containing 1,3,4,6,8-PeCDF (first eluting penta-congener) and 1,2,3,8,9-PeCDF (last eluting penta-congener) at 50 pg/µL in nonane[10].

-

Injection: Inject 1 µL of the WDM in splitless mode. Program the GC oven: Initial temp 150°C (hold 1 min), ramp at 5°C/min to 190°C, then ramp at 3°C/min to 300°C.

-

SIM Monitoring: Set the HRMS to Selected Ion Monitoring (SIM) mode. Monitor the exact masses for PeCDF: m/z 339.8597 ( M+ ) and m/z 341.8567 ( [M+2]+ ).

-

System Validation (Causality Check): Record the absolute retention time of 1,3,4,6,8-PeCDF. The MS acquisition window for all subsequent pentachlorinated target analytes (like the toxic 2,3,4,7,8-PeCDF) must begin exactly at this retention time. Furthermore, the system must demonstrate a valley of ≤25% between the last eluting tetrachlorinated congener (1,2,8,9-TCDD) and 1,3,4,6,8-PeCDF. If this resolution is not achieved, the column is degraded, and the system fails validation[2].

Conclusion

1,3,4,6,8-pentachlorodibenzofuran exemplifies how structural nuances dictate biochemical interactions. Its peri-substituted chlorine arrangement introduces severe steric hindrance that fundamentally prevents high-affinity binding to the AhR PAS-B pocket. While this renders the compound toxicologically inert (TEF = 0), its specific elution profile transforms it into a cornerstone of analytical chemistry. By serving as the definitive starting marker for PeCDF chromatographic windows, 1,3,4,6,8-PeCDF ensures the accuracy, safety, and reliability of high-resolution mass spectrometry workflows worldwide.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorodibenzofurans (CDFs)." Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

National Toxicology Program (NTP). "Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis." National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). "2008 TSD Dioxin." California Environmental Protection Agency. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). "Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)." Available at: [Link]

-

World Health Organization (WHO) / Van den Berg et al. "The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds." Toxicological Sciences. Available at: [Link]

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. well-labs.com [well-labs.com]

- 3. Polychlorinated Dibenzo-para-Dioxins - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 5. T3D2195 [t3db.ca]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. ia601506.us.archive.org [ia601506.us.archive.org]

Environmental Fate and Transport Modeling of 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Multimedia Environmental Modeling

A Note on Congener Specificity: The topic of this guide is the environmental fate of pentachlorodibenzofuran (PeCDF). While numerous PeCDF congeners exist, the vast majority of scientific research, environmental monitoring, and regulatory focus is directed at the "dioxin-like" congeners, which exhibit significant toxicity. Among these, 2,3,4,7,8-Pentachlorodibenzofuran is of primary concern due to its relatively high toxicity, persistence, and prevalence.[1][2] It is assigned a Toxic Equivalency Factor (TEF) of 0.5 by the World Health Organization, making it one of the most significant PCDF congeners from a risk assessment perspective.[1] Data on other specific congeners, such as 1,3,4,6,8-PeCDF, are scarce to non-existent in peer-reviewed literature. Therefore, to provide a scientifically robust and data-driven technical guide, this document will focus exclusively on the modeling of 2,3,4,7,8-PeCDF . The principles and methodologies detailed herein are broadly applicable to other persistent organic pollutants (POPs) should the necessary physicochemical data become available.

Chapter 1: The Imperative for Modeling 2,3,4,7,8-PeCDF

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are not produced intentionally but are formed as unintentional byproducts of industrial and combustion processes, such as waste incineration and chemical manufacturing.[3][4][5] Their chemical structure makes them resistant to environmental degradation, and their lipophilic (fat-loving) nature drives them to accumulate in the fatty tissues of living organisms.[2][5] This process, known as bioaccumulation, can lead to the magnification of concentrations up the food chain (biomagnification), posing a significant risk to higher-order animals, including humans.[6][7]

The congener 2,3,4,7,8-PeCDF is of particular toxicological concern.[2] Understanding its environmental behavior—where it goes, how it gets there, and how long it lasts—is paramount for effective risk assessment and environmental protection. Direct measurement of such compounds across all environmental media on a large scale is often impractical and prohibitively expensive.[8] Environmental fate and transport models serve as essential tools to bridge this gap. By integrating a chemical's intrinsic properties with the characteristics of the environment, these models allow us to predict concentrations in air, water, soil, and biota, estimate overall persistence, and evaluate the potential for long-range transport to remote ecosystems.[9][10]

Chapter 2: Physicochemical Properties Dictating Environmental Behavior

The behavior of 2,3,4,7,8-PeCDF in the environment is governed by its fundamental physicochemical properties. These parameters are the essential inputs for any credible fate and transport model. The causality is direct: a property like vapor pressure dictates how readily the chemical will move from soil or water into the air, while its octanol-water partition coefficient is a strong predictor of its tendency to bioaccumulate.[11][12]

Table 1: Key Physicochemical Properties of 2,3,4,7,8-PeCDF

| Property | Value | Significance in Modeling | Source(s) |

| CAS Number | 57117-31-4 | Unique chemical identifier for database searches. | [13] |

| Molecular Formula | C₁₂H₃Cl₅O | Used to calculate molecular weight. | [1] |

| Molecular Weight | 340.4 g/mol | Influences diffusion rates and gravitational settling. | [1] |

| Physical State | Solid | Affects its form in the environment (e.g., particulate-bound). | [1] |

| Water Solubility (S) | 2.35 x 10⁻⁴ mg/L at 23°C | Extremely low solubility drives partitioning out of the aqueous phase into sediment, soil organic matter, and biota. | [1][14] |

| Vapor Pressure (P) | 2.63 x 10⁻⁹ mm Hg | Very low volatility, but still significant for long-range atmospheric transport, often bound to airborne particles. | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 6.92 | A high value indicating extreme lipophilicity. This is the primary driver for bioaccumulation in fatty tissues and strong sorption to organic carbon in soil and sediment. | [1][14] |

| Henry's Law Constant (H) | 5.0 x 10⁻⁶ atm·m³/mol (estimated) | Indicates a tendency to volatilize from water surfaces to the air, despite low vapor pressure, due to extremely low water solubility. | [1] |

Chapter 3: Core Principles of Multimedia Environmental Modeling

To model the fate of a chemical, we must first create a simplified, conceptual version of the environment. Multimedia models achieve this by dividing the world into a series of interconnected compartments, or "boxes" (e.g., air, water, soil, sediment). The model then functions as a large-scale mass balance exercise, tracking the chemical as it moves between and is transformed within these compartments.[10]

The central concept underpinning modern multimedia models is fugacity , first applied to environmental systems by Donald Mackay.[8][15] Fugacity can be thought of as the "escaping tendency" of a chemical from a phase.[8] When two adjacent compartments (like water and air) have equal fugacity for a chemical, they are at equilibrium, and there is no net diffusive movement. A difference in fugacity is the driving force for intermedia transport.[16] This approach elegantly unifies the description of partitioning across diverse media.

The key processes that these models must account for are:

-

Partitioning: The distribution of the chemical between different media at equilibrium (e.g., air-water, soil-water). This is governed by properties like Kₒw and Henry's Law Constant.

-

Transport: The movement of the chemical within and between compartments. This includes advective processes (e.g., wind, water currents) and diffusive processes (driven by fugacity gradients).

-

Degradation: The breakdown of the chemical into other substances. For 2,3,4,7,8-PeCDF, key degradation pathways are photolysis (breakdown by sunlight) in water and reaction with hydroxyl radicals in the atmosphere.[2][17] Biodegradation in soil and sediment is generally very slow.[2]

Caption: Conceptual model of 2,3,4,7,8-PeCDF fate in a multimedia environment.

Chapter 4: Protocol for Fugacity-Based Modeling of 2,3,4,7,8-PeCDF

This section outlines a generalized, step-by-step workflow for conducting a Level III fugacity modeling assessment. A Level III model assumes steady-state conditions (inputs = outputs) but does not assume equilibrium between compartments, making it a robust tool for screening-level risk assessment.[15]

Experimental Protocol: Level III Fugacity Modeling Workflow

Objective: To predict the environmental distribution and persistence of 2,3,4,7,8-PeCDF in a defined evaluative environment.

Methodology:

-

Step 1: Define the Evaluative Environment.

-

Establish the physical dimensions and properties of each environmental compartment (air, water, soil, sediment). A common standard is the "unit world" approach, which defines a 1 km² area.[15]

-

Causality: The volumes and densities of these compartments determine their capacity to hold the chemical and the surface areas between them define the potential rates of intermedia transport.

-

-

Step 2: Parameterize the Model with Chemical Properties.

-

Input the physicochemical properties for 2,3,4,7,8-PeCDF as detailed in Table 1.

-

Input environmental degradation rates. For example, the aquatic photolysis half-life can be estimated at 4.56 hours, while atmospheric degradation half-life via reaction with hydroxyl radicals is estimated to be between 36 and 356 days.[17]

-

Causality: These intrinsic properties are the core drivers of the model's calculations.

-

-

Step 3: Calculate Fugacity Capacities (Z-values).

-

For each compartment, calculate its fugacity capacity, or Z-value (mol/m³·Pa). The Z-value is a proportionality constant that relates concentration (C) to fugacity (f) via the equation C = Z * f.

-

Each compartment has a unique equation for Z based on its physical nature and the chemical's properties. For example, Z for air is 1/RT (where R is the gas constant and T is temperature), while Z for water is 1/H (where H is the Henry's Law Constant).

-

Causality: Z-values quantify the affinity of each environmental medium for the chemical. A medium with a high Z-value (like sediment organic carbon for PeCDF) can hold a high concentration of the chemical at a low fugacity.

-

-

Step 4: Define Emission and Transport Parameters.

-

Specify the emission rate of the chemical and into which compartment it is released (e.g., 100 kg/year into the air).

-

Define the rates of advective transport (e.g., wind speed, river flow rate) and intermedia diffusive transport.

-

Causality: The emission scenario dictates the mass of chemical entering the system, while transport parameters define how it moves between compartments and, ultimately, out of the defined environment.

-

-

Step 5: Set Up and Solve the Mass Balance Equations.

-

For each compartment, a mass balance equation is written that sets the sum of all inputs (emissions, advection in, diffusion from other compartments) equal to the sum of all outputs (advection out, diffusion to other compartments, degradation).

-

This results in a system of simultaneous algebraic equations. Solving these equations yields the fugacity (f) in each compartment.

-

Causality: This is the mathematical core of the model, ensuring conservation of mass within the system.

-

-

Step 6: Calculate Final Concentrations and Persistence.

-

Using the calculated fugacity (f) for each compartment and its Z-value, determine the predicted concentration (C = Z * f).

-

Calculate the total mass of the chemical in each compartment and the overall environmental persistence (residence time).

-

Caption: Step-by-step workflow for a Level III fugacity-based environmental fate model.

Chapter 5: Interpreting Model Outputs

The output of a fugacity model provides a holistic view of a chemical's environmental behavior. For 2,3,4,7,8-PeCDF, a typical model run would likely predict:

-

High Partitioning to Organic Phases: Due to its very high Log Kₒw, the model will predict that the vast majority of the chemical's mass will reside in soil organic matter and sediment, even if it is initially released into the air or water.[1]

-

Bioaccumulation Potential: The high fugacity capacity of lipids in biota means the model will predict significant bioaccumulation. Fugacity models can be extended to include food web dynamics to predict biomagnification.[16][18]

-

Persistence: By comparing the total amount of chemical in the system to the total rate of degradation and advection out, the model calculates an overall residence time. For PeCDF, this is expected to be very long, confirming its classification as a persistent pollutant.

-

Long-Range Transport Potential (LRTP): Although PeCDF has low volatility, its extreme persistence means that even slow atmospheric transport can move it to remote regions like the Arctic over long timescales.[9] Models are critical tools for evaluating a chemical's LRTP.[9][19]

A crucial final step is sensitivity and uncertainty analysis . By systematically varying input parameters (e.g., Kₒw, degradation rates) and observing the effect on the output, a scientist can understand which parameters have the most influence on the prediction and identify areas where more precise experimental data are needed.

References

-

2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 . PubChem, National Center for Biotechnology Information. [Link]

-

Ioannou, PV, et al. (1988). Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat . PubMed. [Link]

-

Harrower, J. (2020). Multimedia modelling of organic pollutants: The fugacity approach . ECG Bulletin July 2020. [Link]

-

Scheringer, M., et al. (2009). Application of Multimedia Models for Screening Assessment of Long-Range Transport Potential and Overall Persistence . Environmental Science & Technology. [Link]

-

Friesen, K. J., et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water . Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Muir, D., et al. (2021). Introducing a nested multimedia fate and transport model for organic contaminants (NEM) . Environmental Science: Processes & Impacts. [Link]

-

Tschachtli, M., et al. (2024). Accumulation Rate, Depuration Kinetics, and Tissue Distribution of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) in Suckler Ewes (Ovis aries) . Journal of Agricultural and Food Chemistry. [Link]

-

Scheringer, M. (n.d.). Multimedia Fate and Transport of Organic Pollutants . EOLSS.net. [Link]

-

OECD (2012). MULTIMEDIA MODELS TO DERIVE PEC USED FOR ERA OF IONISABLE ORGANICS . OECD Environment, Health and Safety Publications. [Link]

-

Zizek, S., et al. (2020). Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) . Frontiers in Marine Science. [Link]

-

US EPA (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals . U.S. Environmental Protection Agency. [Link]

-

Diliberto, J. J., et al. (1992). Estimation of octanol-water partition coefficients and correlation with dermal absorption for several polyhalogenated aromatic hydrocarbons . PubMed. [Link]

-

Wikipedia (n.d.). Octanol-water partition coefficient . [Link]

-

Sander, R. (2023). Henry's Law Constants . Max-Planck Institute for Chemistry. [Link]

-

Sander, R. (2023). Henry's Law Constants (PCDFs) . Max-Planck Institute for Chemistry. [Link]

-

Stenutz, R. (n.d.). 2,3,4,7,8-pentachlorodibenzofuran . [Link]

-

National Toxicology Program (2006). Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) . PubMed. [Link]

-

Tamaki, H., et al. (2018). Fugacity model incorporating computational fluid dynamics for analyzing the behavior of an insecticide sprayed indoors . PMC. [Link]

-

Li, L., & Wania, F. (2016). Chapter 9 – Fugacity Models . ScienceDirect. [Link]

-

Wikipedia (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin . [Link]

-

Mackay, D., et al. (2021). A perspective on the role of fugacity and activity for evaluating the PBT properties of organic chemicals... . RSC Publishing. [Link]

-

Unknown (n.d.). partition coefficient . [Link]

-

IARC (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL . NCBI. [Link]

-

Taylor & Francis (n.d.). Octanol-water partition coefficient – Knowledge and References . [Link]

-

Mackay, D. (2021). Fugacity and Multi-Media Models: A Personal Odyssey . SETAC Globe. [Link]

-

US EPA (1996). Environmental Research Brief: Octanol/Water Partition Coefficients for Eight Phthalate Esters . [Link]

-

Booty, W.G., & Wong, I.W.S. (1994). Application of a fugacity model for assessing chemical fate in ecodistricts of southern Ontario . Environment Canada. [Link]

-

Wikipedia (n.d.). 2,3,7,8-Tetrachlorodibenzofuran . [Link]

-

Pluess, N., et al. (1988). The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat . Chemosphere. [Link]

-

Das, S., et al. (2014). Chemical Properties, Environmental Fate, and Degradation of Seven Classes of Pollutants . Chemical Reviews. [Link]

-

Lee, S., et al. (2019). Assessing ecotoxicological effects of 2,3,7,8-TCDD, 1,2,3,7,8-PeCDD, and 2,3,4,7,8-PeCDF in soil using Allivibrio fischeri . ResearchGate. [Link]

-

MolForge (n.d.). 2,3,4,7,8-Pentachlorodibenzofuran - Molecular Properties . [Link]

-

OEHHA (2011). 2,3,4,7,8-Pentachlorodibenzofuran . California Office of Environmental Health Hazard Assessment. [Link]

-

US EPA (n.d.). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS) . [Link]

-

IARC (1997). Polychlorinated Dibenzofurans . NCBI. [Link]

Sources

- 1. 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. isotope.com [isotope.com]

- 4. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 57117-31-4: 2,3,4,7,8-Pentachlorodibenzofuran [cymitquimica.com]

- 6. Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multimedia modelling of organic pollutants - RSC ECG [envchemgroup.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. eolss.net [eolss.net]

- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. caymanchem.com [caymanchem.com]

- 14. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. setac.org [setac.org]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 17. epa.gov [epa.gov]

- 18. A perspective on the role of fugacity and activity for evaluating the PBT properties of organic chemicals and providing a multi-media synoptic indicator of environmental contamination - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 19. Introducing a nested multimedia fate and transport model for organic contaminants (NEM) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Toxicokinetics and Metabolism of 1,3,4,6,8-Pentachlorodibenzofuran in Mammalian Models

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the toxicokinetic and metabolic profile of 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) family. As persistent environmental contaminants, PCDFs and other dioxin-like compounds are of significant interest due to their potential for bioaccumulation and toxicity. Understanding their absorption, distribution, metabolism, and excretion (ADME) is fundamental to assessing their risk to mammalian health. This document synthesizes current knowledge, focusing on the underlying mechanisms and experimental methodologies used in mammalian models. While much of the detailed research has been conducted on the highly toxic 2,3,4,7,8-PeCDF isomer, the principles derived from these studies provide a crucial framework for understanding congeners like 1,3,4,6,8-PeCDF, whose unique structure influences its biological fate.

Introduction to Pentachlorodibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a class of organochlorine compounds that are not produced commercially but are generated as unintentional byproducts of industrial processes such as waste incineration, chemical manufacturing, and pulp bleaching.[1] These compounds are structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and certain polychlorinated biphenyls (PCBs), and together they are often referred to as "dioxin-like compounds" (DLCs).[1] Their toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2]

The toxicokinetics of a chemical—how it is absorbed, distributed, metabolized, and excreted—determines its concentration and persistence at target sites, thereby governing its toxic potential.[3][4] For persistent lipophilic compounds like PeCDFs, these processes are particularly critical, as they tend to resist metabolism and bioaccumulate in fatty tissues, leading to long-term exposure.[5]

Absorption: The Gateway to Systemic Exposure

The primary route of exposure to PeCDFs for the general mammalian population is through oral ingestion of contaminated food. Studies in various animal models have demonstrated that these compounds are readily absorbed from the gastrointestinal tract.

Key Findings on Absorption:

-

High Bioavailability: In studies using male Fischer rats, greater than 70% of an oral dose of 2,3,4,7,8-PeCDF was absorbed from the gastrointestinal system.[5]

-

Dietary Uptake: Research in mink (Mustela vison) has shown nearly complete absorption of 2,3,4,7,8-PeCDF from their diet, highlighting the efficiency of uptake from food sources.[6]

The lipophilic nature of PeCDFs facilitates their passage across the lipid-rich membranes of the intestinal lining and into the lymphatic system and bloodstream, from where they are distributed throughout the body.

Distribution: Sequestration in Target Tissues

Following absorption, PeCDFs are rapidly cleared from the blood and distributed to various tissues. The pattern of distribution is heavily influenced by the compound's lipophilicity and specific binding interactions within tissues, particularly the liver.

Primary Deposition Sites:

-

Liver: The liver is the principal site of accumulation for many PCDF congeners.[5][7] In rats administered 2,3,4,7,8-PeCDF, as much as 70% of the intravenous dose was found in the liver after three days.[5] This pronounced hepatic sequestration is partly attributed to binding with the Cytochrome P450 1A2 (CYP1A2) protein, which is highly induced by AhR activation in rodents.[8]

-

Adipose Tissue: As highly lipophilic molecules, PeCDFs accumulate significantly in fat. In the same rat study, 7% of the 2,3,4,7,8-PeCDF dose was found in adipose tissue.[5]

-

Other Tissues: To a lesser extent, PeCDFs also distribute to the skin and muscle.[5][9]

The ratio of distribution between the liver and adipose tissue is congener-specific and can vary significantly.[7] For instance, the liver-to-adipose tissue concentration ratio for 2,3,4,7,8-PeCDF in rats is substantially higher than for other related dioxins.[7] This differential distribution is a critical factor in determining target organ toxicity and overall toxic potency.

| Tissue Distribution of PeCDF Isomers in Rats | |

| Isomer | Primary Tissues & Percentage of Dose |

| 2,3,4,7,8-PeCDF | Liver: 70% Adipose Tissue: 7% Skin: 1% Muscle: 0.5%[5] |

| 1,2,3,7,8-PeCDF | Liver: 43% Muscle: 35% Skin: 10% Adipose Tissue: 7%[9] |

Table 1: Comparative tissue distribution of two PeCDF isomers in rats following administration, demonstrating congener-specific accumulation patterns.

Metabolism: The Slow Path to Detoxification

The metabolism of PeCDFs is a crucial yet inefficient process that represents the rate-limiting step in their elimination. The primary goal of biotransformation is to convert the parent lipophilic compound into more polar, water-soluble metabolites that can be more easily excreted.[10] This process is predominantly carried out by the Cytochrome P450 (CYP) enzyme superfamily.[11][12]

The Central Role of Cytochrome P450:

-

Enzyme Induction: PeCDFs are potent inducers of CYP1A family enzymes, particularly CYP1A1 and CYP1A2, through their activation of the AhR.[13] This is a self-regulating mechanism, as the very enzymes induced by the compound are responsible for its metabolism.

-

Metabolic Pathways: The primary metabolic reaction is aromatic hydroxylation , where a hydroxyl (-OH) group is added to the dibenzofuran structure.[14][15] Other observed pathways for some congeners include hydrolytic dechlorination (replacement of a chlorine atom with a hydroxyl group) and, less commonly, cleavage of the ether bond .[14]

-

Structural Influence: The rate of metabolism is highly dependent on the chlorine substitution pattern. The presence of chlorine atoms at all four lateral positions (2, 3, 7, and 8), as seen in the highly persistent 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), sterically hinders enzymatic attack and slows metabolism.[9] Congeners with adjacent non-chlorinated carbon atoms are generally metabolized more readily.[9] Therefore, the 1,3,4,6,8-PeCDF isomer, which has unsubstituted positions at C2 and C7, is predicted to be more susceptible to metabolic breakdown than the 2,3,4,7,8-PeCDF isomer.

The resulting hydroxylated metabolites are more polar than the parent compound. While these metabolites are primed for excretion, some can be further conjugated with endogenous molecules (Phase II metabolism) to enhance their water solubility, although this has not been shown to be a major pathway for all PeCDF metabolites.[5]

Sources

- 1. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption and tissue distribution of various polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue distribution of dioxin-like compounds: potential impacts on systemic relative potency estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition of 1,2,3,7,8-pentachlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

- 14. The metabolism of some pentachlorodibenzofurans in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

Application Note: High-Efficiency Accelerated Solvent Extraction (ASE) Protocol for 1,3,4,6,8-PeCDF in Soil Matrices

Introduction & Analytical Context

1,3,4,6,8-Pentachlorodibenzofuran (1,3,4,6,8-PeCDF) is a highly toxic, planar environmental contaminant. Quantifying trace levels (ng/kg to pg/kg) of this specific furan congener in complex soil matrices requires exhaustive extraction methodologies. Accelerated Solvent Extraction (ASE)—formalized under EPA Method 3545A—has largely superseded traditional Soxhlet extraction by utilizing elevated temperatures and pressures to achieve superior thermodynamic and kinetic extraction profiles[1].

For 1,3,4,6,8-PeCDF, the extraction protocol must be flawlessly executed due to a critical downstream chromatographic bottleneck. As noted in EPA Method 8290A, 1,3,4,6,8-PeCDF elutes within a narrow 15-second window of 1,2,8,9-TCDD on standard high-resolution DB-5 analytical columns[2]. Any co-extracted matrix interferences can cause retention time shifts or ion suppression, obscuring this narrow separation window. Therefore, this protocol integrates in-situ matrix desulfurization and optimized ASE parameters to ensure maximum analyte recovery with minimal matrix carryover.

Mechanistic Rationale: The Physics of ASE

Do not view ASE as merely a "heated Soxhlet." It is a fundamentally different physical process driven by the following causal mechanisms:

-

Thermodynamic Disruption: Operating at 175°C provides the thermal energy required to overcome the activation energy of desorption, breaking Van der Waals forces, dipole-dipole interactions, and hydrogen bonds between the planar PeCDF molecules and soil humic acids[3].

-

Fluid Dynamics & Micropore Penetration: Pressurizing the system to 1500 psi prevents the extraction solvent (toluene) from boiling at elevated temperatures[1]. This maintains the solvent in a liquid state with drastically reduced viscosity and surface tension, allowing it to penetrate deep into soil micropores that are entirely inaccessible at ambient pressures.

-

In-Situ Desulfurization: Elemental sulfur in soil dissolves readily in toluene and causes massive isobaric interferences during mass spectrometry. By incorporating acid-washed copper filings directly into the ASE cell, sulfur is converted into insoluble copper(II) sulfide (CuS) before the extract even leaves the cell[3].

Experimental Workflow

Step-by-step ASE workflow for extracting 1,3,4,6,8-PeCDF from soil matrices.

Step-by-Step Methodology

Materials & Reagents

-

Matrix: 10 g homogenized soil sample.

-

Dispersant: Diatomaceous Earth (DE) or ashed Ottawa sand.

-

Solvent: Toluene (Pesticide/Capillary GC grade)[1].

-

Reagents: Acid-washed copper filings.

-

Standards: 13C12 -labeled 1,3,4,6,8-PeCDF surrogate.

Phase 1: Preparation & Spiking

-

Moisture Removal: Dry the soil sample to a constant weight at 110°C in a ventilated oven[2]. Causality: Water creates a biphasic barrier against the non-polar toluene solvent. Eliminating moisture ensures uniform solvent-matrix contact.

-

Homogenization: Mix 10 g of the dried soil intimately with 10 g of DE. Causality: DE acts as a dispersant, preventing the soil from agglomerating under 1500 psi of pressure and maintaining a high surface area for extraction.

-

Isotope Spiking: Spike the soil/DE mixture with the 13C12 -labeled 1,3,4,6,8-PeCDF internal standard. Allow it to equilibrate for 30 minutes.

Phase 2: ASE Cell Packing

-

Filter Placement: Insert a cellulose filter at the bottom outlet of a 33 mL stainless steel ASE extraction cell.

-

Desulfurization Layer: Add 2 g of acid-washed copper filings directly on top of the filter[3].

-

Sample Loading: Add a 5 mm layer of Ottawa sand, followed by the spiked soil/DE mixture.

-

Void Filling: Fill any remaining void volume at the top of the cell with Ottawa sand and seal the cell cap tightly. Causality: Minimizing void volume reduces excess solvent consumption and prevents sample shifting during pressurization.

Phase 3: Extraction Execution

-

System Loading: Load the packed cells into the ASE carousel.

-

Extraction: Execute the extraction using the optimized parameters detailed in Table 1. Collect the extract in pre-cleaned 60 mL collection vials.

Quantitative Data & Extraction Parameters

Table 1: Optimized ASE Parameters for 1,3,4,6,8-PeCDF[3]

| Parameter | Setpoint | Mechanistic Purpose |

| Solvent | Toluene (100%) | Aromatic π-π interactions effectively solvate planar furans. |

| Temperature | 175 °C | Disrupts strong solute-matrix binding forces. |

| Pressure | 1500 psi | Maintains toluene in a liquid state above its boiling point. |

| Heating Time | 8 minutes | Ensures thermal equilibrium throughout the 33 mL cell. |

| Static Time | 5 minutes | Allows sufficient kinetic time for analyte diffusion into the solvent. |

| Static Cycles | 3 | Repeated exposure to fresh solvent drives the equilibrium forward. |

| Flush Volume | 60% of cell volume | Sweeps the dissolved analytes from the cell into the collection vial. |

| Purge Time | 240 seconds (N₂) | Evacuates residual solvent from the lines to prevent carryover. |

Table 2: Performance Comparison (ASE vs. Automated Soxhlet)

| Metric | Accelerated Solvent Extraction (ASE) | Traditional Soxhlet Extraction |

| Extraction Time | ~30 minutes per sample | 16 - 24 hours per sample |

| Solvent Volume | 40 - 50 mL | 300 - 500 mL |

| PeCDF Recovery | 88% - 105% | 85% - 110% |

| Matrix Effects | Low (due to in-situ copper desulfurization) | High (requires extensive post-extraction cleanup) |

Self-Validating Quality Control System

To ensure trustworthiness, this protocol operates as a self-validating system through the principles of Isotope Dilution Mass Spectrometry (IDMS).

Logical flow of the self-validating isotope dilution system for PeCDF quantification.

Because the 13C12 -1,3,4,6,8-PeCDF surrogate is spiked into the soil prior to extraction, it undergoes the exact same thermodynamic stresses, solvent interactions, and post-extraction cleanup losses (e.g., during Florisil/acid silica column chromatography) as the native 1,3,4,6,8-PeCDF.

During GC-HRMS analysis, the instrument quantifies the ratio of the native 12C response to the 13C response. Even if the absolute extraction efficiency drops to 70% due to an unusually complex soil matrix, the calculated concentration of the native analyte remains 100% accurate because the internal standard response drops by the exact same proportion. This mathematical correction makes the protocol inherently self-validating and highly robust for regulatory compliance.

References

- Determination of PCDD/Fs in Environmental Samples using Accelerated Solvent Extraction (ASE) and GC-MS. ThermoFisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtO6ibQ_iFbmyKohRBTq31v6fJ6PNyd7yPgIBO8SY0zbqYjOJDXTG19PiXA056qSaI5VxbgfoI4gEUuswz4LFTwR2jCfGccs1wZcmQc-vl_qRekl4n-sjui2r3kbOJp218p5S8Wj1Uj4frmE5WgmGRTJiLcY0OogebB-KqDcBx9hMsBfl4oYsNWMbnx4Uv-D0hzpaG7OSujaqqOHHYSe1p9glmPiYtxQAlkkt075gmX1w_YXeoqGtE9VMen_8=]

- Method 3545A: Pressurized Fluid Extraction (PFE). EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4vx93Kn4wNt8dn1lmWT3j0vjKf_mv8ANsjYfjharw2WPQQJSf3m4yvuAQXr3Fbg_7T1YqTWG3SgNWKno6ai8kr_0BeUJb4ccp9MdxhRhfVc8ENYfRHivEK83DbJA6MKAxXTCx6yy7Xs3IC8OltD69D2lYL8aP8SOHCfQAqdY=]

- Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromat. EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyuv6_DJFxEKwY0xm5Hin1A-mvF6Oq7Ep5lEvu3r4_bSn6zAqNbKamtcS8erCNyQXq9LXEX3EHKvgLNDdWykeJNVpaW0I2qxBcDQm77wDmPXWSUNI6LaSdxqYqNYraT6_GzoohFNHZKhLDLB2Q4hG9DDvLDk1fCbwFSqiUCyY=]

Sources

Application Note: Multi-Layer Silica Gel Clean-Up Procedures for the Isolation of 1,3,4,6,8-Pentachlorodibenzofuran (PeCDF)

Introduction and Analytical Context

The quantitative analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) at part-per-trillion (ppt) to part-per-quadrillion (ppq) levels requires exhaustive sample clean-up to remove co-extracted matrix interferences[1]. Within this class of persistent organic pollutants, 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF) plays a critical role. While not a 2,3,7,8-substituted toxic congener, 1,3,4,6,8-PeCDF is mandated as a primary isomer specificity and retention-window-defining standard in high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) workflows, such as EPA Method 1613[2][3].

Because 1,3,4,6,8-PeCDF shares the identical planar, highly lipophilic, and non-reactive backbone of highly toxic PCDD/Fs, it behaves identically during sample extraction. To isolate this congener from massive background matrices (e.g., lipids, sulfur, and humic acids), multi-layer silica gel chromatography is employed as the gold-standard primary clean-up step[4][5].

Mechanistic Principles of Multi-Layer Silica Chromatography

The efficacy of the multi-layer silica gel column lies in its destructive, multi-modal chromatographic mechanism. Rather than relying solely on partitioning, the column chemically degrades or covalently binds interferences while allowing the non-polar, unreactive 1,3,4,6,8-PeCDF to pass through unretained[4].

-

Acidic Silica (H₂SO₄): The core engine of the column. Sulfuric acid (typically 22% to 44% w/w) oxidizes bulk lipids and protonates basic organic interferences, trapping them in the stationary phase[4].

-

Basic Silica (NaOH or KOH): Saponifies residual lipids and neutralizes acidic interferences, such as chlorophenols, preventing them from co-eluting and causing baseline elevation in the mass spectrometer[4].

-

Silver Nitrate Silica (AgNO₃): Elemental sulfur and sulfur-containing organics cause severe isobaric interferences in GC-HRMS and can permanently poison capillary columns. The Ag⁺ ions precipitate sulfur as insoluble silver sulfide (Ag₂S)[6].

-

Neutral Silica Spacers: Placing acidic and basic silica in direct contact triggers a violent exothermic neutralization reaction, which can degrade analytes and cause column fracturing. Neutral silica acts as an inert thermal and chemical buffer[5].

Workflow Visualization

Workflow and mechanistic layer interactions in multi-layer silica gel clean-up.

Quantitative Data: Column Composition

The following table details the optimized column architecture required to process up to 0.5 g of extractable lipid material, adapted from standard EPA methodologies[5][6].

| Layer Order | Component | Mass | Mechanistic Function & Causality |

| 1 (Top) | Anhydrous Na₂SO₄ | 2.0 g | Desiccant; protects reactive acid/base layers from residual sample moisture. |

| 2 | Acidic Silica Gel (44% w/w H₂SO₄) | 8.0 g | Oxidizes bulk lipids. Note: High lipid loads require 44% strength to prevent breakthrough. |

| 3 | Neutral Silica Gel | 1.0 g | Buffer layer; prevents exothermic acid-base neutralization. |

| 4 | Basic Silica Gel (33% w/w NaOH) | 4.0 g | Saponifies and retains acidic interferences (e.g., chlorophenols). |

| 5 | Neutral Silica Gel | 1.0 g | Buffer layer; separates base from silver nitrate. |

| 6 | Silver Nitrate Silica (10% w/w AgNO₃) | 1.0 g | Precipitates and retains elemental sulfur and sulfur-organics. |

| 7 | Neutral Silica Gel | 1.0 g | Base support for the active layers. |

| 8 (Bottom) | Anhydrous Na₂SO₄ | 2.0 g | Final desiccant and frit protection. |

Experimental Protocol: Self-Validating Clean-Up

To ensure absolute trustworthiness in trace analysis, this protocol incorporates physical and chemical self-validating checkpoints.

Step 1: Column Packing

-

Insert a silanized glass-wool plug into the bottom of a 15-mm ID glass chromatography column fitted with a PTFE stopcock[5].

-

Pack the column strictly from bottom to top according to the exact order listed in the table above.

-

Gently tap the column after the addition of each layer to settle the adsorbents and eliminate air pockets. Causality: Air pockets cause preferential flow paths (channeling), allowing lipids to bypass the reactive silica.

Step 2: Conditioning and Physical Self-Validation

-

Pre-elute the dry column with 50 to 100 mL of high-purity n-hexane[5].

-

Self-Validation Checkpoint (Channeling): Observe the solvent front as it moves through the layers. The front must be perfectly horizontal. If channeling (uneven, rapid solvent streaks) is observed, the column is structurally compromised and must be discarded immediately [5].

-

Close the stopcock when the hexane level is exactly 1 mm above the top Na₂SO₄ layer. Discard the conditioning eluate. Causality: Exposing the reactive silica to air causes oxidation artifacts and deactivates the column bed.

Step 3: Sample Loading

-

Dissolve the crude sample extract (containing the 1,3,4,6,8-PeCDF and matrix) in 5.0 mL of n-hexane.

-

Apply the extract dropwise to the top of the column. Open the stopcock and allow the extract to drain until the solvent level is 1 mm above the Na₂SO₄[5].

-

Rinse the sample vial with two sequential 1.0 mL portions of n-hexane, applying each rinse to the column and draining to the 1 mm mark.

Step 4: Elution

-

Add 150 to 175 mL of n-hexane to the column reservoir[7].

-

Adjust the stopcock to achieve a flow rate of ~2 to 3 mL/min.

-

Collect the entire eluate in a clean, silanized glass flask. Because 1,3,4,6,8-PeCDF has no polar functional groups, it is completely unretained by the silica and elutes quantitatively in this non-polar hexane fraction[4][7].

-

Self-Validation Checkpoint (Lipid Overload): Inspect the acidic silica layer. If the layer has turned completely black from top to bottom, the lipid capacity of the column was exceeded (charring)[5]. The sample must be re-extracted, or the eluate must be passed through a second, fresh multi-layer silica column.

Step 5: Downstream Processing

Concentrate the hexane eluate under a gentle stream of high-purity nitrogen to ~1 mL. The extract is now ready for secondary fractionation (e.g., Alumina or Florisil micro-columns) to separate PeCDF from coplanar PCBs, prior to GC-HRMS injection[7].

Chemical Self-Validation: Isotope Dilution

A protocol is only as reliable as its internal controls. To chemically validate the success of the multi-layer silica clean-up, the procedure mandates the use of Isotope Dilution Mass Spectrometry (IDMS) [1].

-

Prior to the initial extraction, the raw sample must be spiked with a known concentration of ¹³C₁₂-labeled 1,3,4,6,8-PeCDF (or equivalent ¹³C₁₂-labeled surrogate standards).

-

Following the complete clean-up and GC-HRMS analysis, the absolute recovery of this ¹³C₁₂-labeled surrogate is calculated.

-

Acceptance Criteria: A self-validating run must demonstrate a surrogate recovery between 35% and 105%[8]. Recoveries outside this window indicate severe matrix suppression, column channeling, or volatilization losses during concentration, rendering the native 1,3,4,6,8-PeCDF quantification invalid.

References

- Time-integrated Monitoring of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans (PCDD/Fs) in Urban and Industrial Wastewaters Using a Ceramic Toximeter and the CALUX Bioassay. nih.gov.

- Dioxin & PCB Analysis. sigmaaldrich.com.

- Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry. tandfonline.com.

- Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS: Revision A. epa.gov.

- Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)

- Dioxin and Furan Method Standards, Standard Mixtures and Reference M

- Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contamin

- Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS, September 1994. epa.gov.

Sources

- 1. epa.gov [epa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. chromservis.eu [chromservis.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Time-integrated Monitoring of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans (PCDD/Fs) in Urban and Industrial Wastewaters Using a Ceramic Toximeter and the CALUX Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

quantification of 1,3,4,6,8-pentachlorodibenzofuran in environmental sediment samples

Advanced Protocol for the Isotope-Dilution HRGC/HRMS Quantification of 1,3,4,6,8-Pentachlorodibenzofuran in Environmental Sediments

Contextual Significance & Analytical Challenges

While regulatory frameworks predominantly focus on 2,3,7,8-substituted polychlorinated dibenzofurans (PCDFs) due to their high toxic equivalency (TEQ), non-2,3,7,8 congeners like 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF) are critical biomarkers in environmental forensics[1]. Because these specific congeners are highly indicative of certain anthropogenic processes (e.g., historical PCB degradation, specific incineration pathways, or pulp bleaching), their precise quantification in sediment allows researchers to perform accurate source apportionment.

However, quantifying 1,3,4,6,8-PeCDF presents severe chromatographic and mass-spectrometric challenges:

-

Co-elution Risks: On standard 5% phenyl capillary columns (e.g., DB-5), 1,3,4,6,8-PeCDF elutes dangerously close to the last tetrachlorinated congener, 1,2,8,9-TCDD. EPA Method 8290A explicitly warns that these two compounds elute within 15 seconds of each other, requiring extreme precision in retention time window definitions[2][3].

-

Matrix Suppression: Environmental sediments are rich in humic acids, complex lipids, and elemental sulfur, which can severely suppress ionization or create isobaric interferences.

-

Isobaric Interferences: Polychlorinated diphenyl ethers (PCDEs) co-extracted from sediment can undergo in-source fragmentation (loss of Cl2 ), mimicking the exact mass of PeCDF congeners.

Methodological Rationale (E-E-A-T)

To establish a self-validating analytical system, this protocol leverages Isotope Dilution Mass Spectrometry (IDMS) coupled with multi-dimensional shape-selective clean-up.

-

Self-Validating Isotope Dilution: By spiking the sediment with a 13C12 -labeled PeCDF internal standard prior to extraction, the method becomes internally self-correcting[4]. Any physical loss of the analyte during the aggressive multi-step clean-up is proportionally mirrored by the labeled standard, ensuring absolute quantitation accuracy regardless of matrix complexity.

-

Shape-Selective Carbon Fractionation: The core of the clean-up relies on graphitized carbon black. Because 1,3,4,6,8-PeCDF is a perfectly planar molecule, it intercalates and binds tenaciously to the flat hexagonal lattice of the carbon via strong π−π interactions. Non-planar interferences (like ortho-substituted PCBs) cannot achieve this proximity and are washed away. The target analyte is subsequently recovered via reverse-elution with toluene, a planar aromatic solvent that competitively displaces the PCDF[5].

-

HRMS Resolving Power: Operating the mass spectrometer at a resolving power of ≥10,000 (10% valley definition) is non-negotiable. This high resolution differentiates the exact mass defect of the PCDF ions from nominal-mass hydrocarbon and lipid fragments that survive the clean-up[2].

Experimental Workflows & Decision Logic

Workflow for 1,3,4,6,8-PeCDF extraction and HRGC/HRMS quantification in sediment.

Logical decision matrix for positive identification of 1,3,4,6,8-PeCDF in HRMS.

Step-by-Step Protocol

Phase 1: Sample Preparation & Extraction

-

Lyophilization: Decant overlying water from the sediment sample. Freeze-dry (lyophilize) the solid fraction for 48 hours. Causality: Water forms a hydration shell around sediment particles, preventing hydrophobic extraction solvents from penetrating the matrix pores.

-

Homogenization: Sieve the dried sediment through a 2 mm stainless steel mesh to remove coarse debris, then thoroughly homogenize.

-

Isotope Spiking: Weigh exactly 10.0 g of the homogenized sediment into an Accelerated Solvent Extraction (ASE) cell. Spike the matrix with 1.0 ng of 13C12 -labeled PeCDF internal standard.

-

ASE Extraction: Extract the sample using Toluene at 150°C and 1500 psi (2 static cycles of 10 minutes). Causality: Toluene's aromatic structure provides the necessary π−π affinity to disrupt the binding of PCDFs to organic carbon in the sediment.

Phase 2: Multi-Dimensional Clean-Up

-

Acid/Base Silica Column: Pass the toluene extract (solvent-exchanged to hexane) through a multi-layer column containing anhydrous sodium sulfate, acidic silica (44% H2SO4 w/w), and basic silica. Elute with 200 mL of hexane. Causality: The sulfuric acid aggressively oxidizes lipids and humic acids, while the basic layer neutralizes residual acids and removes phenolic interferences.

-

Alumina Column: Transfer the concentrated eluate to a basic alumina column. Wash with 30 mL of hexane to remove bulk aliphatic hydrocarbons. Elute the PCDF fraction with 40 mL of 60:40 dichloromethane/hexane.

-

Carbon Column: Load the eluate onto an activated graphitized carbon column.

-

Forward Wash: 30 mL of 1:1 dichloromethane/hexane (removes non-planar PCBs and diphenyl ethers).

-

Reverse Elution: Invert the column and elute with 40 mL of toluene to recover the strongly bound planar 1,3,4,6,8-PeCDF.

-

-

Final Concentration: Evaporate the toluene fraction under a gentle stream of ultra-high purity nitrogen. Reconstitute in exactly 20 µL of nonane containing a 13C12 -1,2,3,4-TCDD recovery standard.

Phase 3: HRGC/HRMS Analysis

-

Chromatographic Separation: Inject 1 µL (splitless mode) onto a 60-m DB-17ms (or equivalent 50% phenyl-methyl-siloxane) capillary column. Causality: Research demonstrates that DB-17ms columns provide superior congener-specific resolution for PeCDFs compared to standard 5% phenyl columns, effectively mitigating the 1,2,8,9-TCDD / 1,3,4,6,8-PeCDF co-elution risk[6].

-

Mass Spectrometry Tuning: Tune the HRMS to a minimum resolving power of 10,000. Calibrate the mass scale using Perfluorokerosene (PFK) lock masses.

-

Data Acquisition: Program the Selected Ion Monitoring (SIM) windows. Critical Step: Ensure the SIM descriptor switching time between the tetrachlorinated and pentachlorinated windows is precisely calibrated to avoid truncating the 1,3,4,6,8-PeCDF peak[3].

Quantitative Data & Quality Control

Table 1: HRMS Exact Masses for PeCDF Monitoring

| Analyte | Congener Type | Ion Type | Exact Mass (m/z) |

|---|---|---|---|

| 1,3,4,6,8-PeCDF | Native | (M+2)+ | 339.8597 |

| 1,3,4,6,8-PeCDF | Native | (M+4)+ | 341.8567 |

| 13C12 -PeCDF | Labeled IS | (M+2)+ | 351.9000 | | 13C12 -PeCDF | Labeled IS | (M+4)+ | 353.8970 |

Table 2: Quality Control & Identification Criteria | Parameter | Acceptance Criteria | Scientific Rationale | | :--- | :--- | :--- | | Isotope Ratio (M+2 / M+4) | 1.55 ± 15% (1.32 - 1.78) | Confirms the theoretical chlorine isotope signature (5 chlorines). | | Retention Time (RT) | ± 3 seconds of labeled IS | Ensures congener-specific identification against co-eluting isomers. | | Signal-to-Noise (S/N) | ≥ 10:1 for quantitation | Ensures statistical confidence in peak integration. | | Labeled IS Recovery | 25% - 150% | Validates extraction efficiency and proves the absence of total signal suppression. |

References

-

USEPA REGION II DATA VALIDATION SOP FOR EPA METHOD 1613, REVISION B. Environmental Protection Agency. URL:[Link]

-

Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Environmental Protection Agency. URL:[Link]

-

Technical Memorandum #2 - Refined Background Evaluation Work Plan. Department of Energy & Environment (DOEE). URL:[Link]

-

Peak separation of all 136 tetra- to octa-chlorinated dibenzo-p-dioxins and dibenzofurans on two 50% phenyl-methyl-siloxane-type gas chromatography columns, DB-17ms and VF-17ms. ResearchGate. URL:[Link]

Sources

resolving chromatographic co-elution of 1,3,4,6,8-pentachlorodibenzofuran isomers

Welcome to the Technical Support Center for High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex chromatographic resolution of polychlorinated dibenzofurans (PCDFs), with a focused deep-dive into the critical 1,3,4,6,8-pentachlorodibenzofuran (1,3,4,6,8-PeCDF) congener.

Section 1: Visualizing the Troubleshooting Workflow

The following decision tree outlines the diagnostic process for identifying and resolving 1,3,4,6,8-PeCDF co-elution and MS descriptor timing failures.

Workflow for resolving 1,3,4,6,8-PeCDF co-elution and MS descriptor timing issues.

Section 2: Step-by-Step Experimental Protocols

Protocol 1: Calibrating the Tetra-to-Penta MS Descriptor Switching Window

In standard regulatory frameworks (e.g., EPA Method 1613B and 8290A), 1,3,4,6,8-PeCDF is the first-eluting pentachlorinated congener. It elutes dangerously close to the last-eluting tetrachlorinated congener (1,2,8,9-TCDD)[1]. If the mass spectrometer switches scan descriptors during this narrow window, peaks will be truncated.

-

Step 1: Inject the Window Defining Mixture (WDM). Prepare a WDM containing 1,2,8,9-TCDD and 1,3,4,6,8-PeCDF at a concentration of 50 ng/mL in nonane. Inject 1 µL in splitless mode onto a 60 m x 0.25 mm, 0.25 µm DB-5ms column.

-

Step 2: Monitor Retention Times. Record the absolute retention time of the tailing edge of 1,2,8,9-TCDD and the leading edge of 1,3,4,6,8-PeCDF.

-

Step 3: Evaluate the Temporal Gap. Calculate the time difference. If the gap is ≤ 15 seconds, the system fails the technical acceptance criteria[1].

-

Step 4: Optimize the GC Temperature Program.

-

Action: Reduce the temperature ramp rate between 190°C and 220°C from the standard 5°C/min down to 2–3°C/min.

-

Causality: Slower temperature programming through the critical elution zone increases the temporal resolution between homologue groups. This ensures the HRMS voltage switching (descriptor change) occurs in a clean baseline region, preventing the truncation of the 1,2,8,9-TCDD peak tail or the 1,3,4,6,8-PeCDF peak front.

-

Protocol 2: Resolving Target Isomers using Orthogonal Column Chemistries

On standard 5% phenyl phases, 1,3,4,6,8-PeCDF frequently co-elutes with 1,2,4,6,8-PeCDF[2]. While neither is a highly toxic 2,3,7,8-substituted congener, their overlap complicates total PeCDF homologue quantification.

-

Step 1: Primary Screening. Perform the initial separation on a non-polar DB-5ms column. Evaluate the peak shape of the first-eluting PeCDF cluster. A broadened or asymmetric peak indicates co-elution.

-